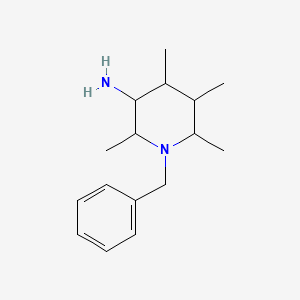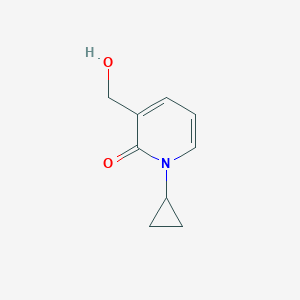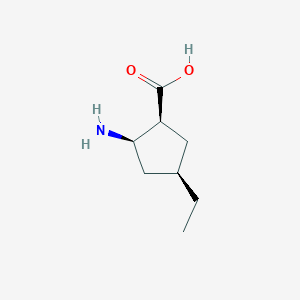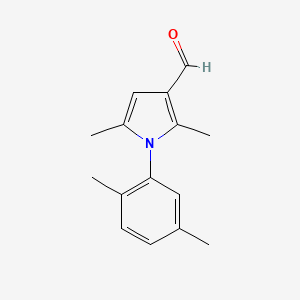
(1-(2-(2-Chloro-5-(trifluoromethyl)pyrimidin-4-ylamino)phenyl)cyclopropyl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1-(2-((2-Chloro-5-(trifluoromethyl)pyrimidin-4-yl)amino)phenyl)cyclopropyl)methanol is a complex organic compound with the molecular formula C15H13ClF3N3O This compound is notable for its unique structure, which includes a cyclopropyl group attached to a methanol moiety, and a pyrimidinyl group substituted with chloro and trifluoromethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-(2-((2-Chloro-5-(trifluoromethyl)pyrimidin-4-yl)amino)phenyl)cyclopropyl)methanol typically involves multiple steps:
Formation of the Pyrimidinyl Intermediate: The starting material, 2-chloro-5-(trifluoromethyl)pyrimidine, is synthesized through the reaction of 2-chloro-5-fluoromethylpyridine with trifluoromethyl zinc chloride.
Amination Reaction: The pyrimidinyl intermediate undergoes an amination reaction with an appropriate aniline derivative to form the aminopyrimidine.
Cyclopropylation: The aminopyrimidine is then reacted with cyclopropyl bromide under basic conditions to introduce the cyclopropyl group.
Methanol Addition: Finally, the cyclopropyl derivative is treated with methanol in the presence of a suitable catalyst to yield the target compound.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring proper purification techniques to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions
(1-(2-((2-Chloro-5-(trifluoromethyl)pyrimidin-4-yl)amino)phenyl)cyclopropyl)methanol can undergo various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form an aldehyde or carboxylic acid.
Reduction: The pyrimidinyl group can be reduced under specific conditions to yield different derivatives.
Substitution: The chloro group on the pyrimidinyl ring can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or thiourea (NH2CSNH2) under basic conditions.
Major Products
Oxidation: The major products include aldehydes and carboxylic acids.
Reduction: The major products are reduced pyrimidinyl derivatives.
Substitution: The major products are substituted pyrimidinyl derivatives with various functional groups.
Scientific Research Applications
(1-(2-((2-Chloro-5-(trifluoromethyl)pyrimidin-4-yl)amino)phenyl)cyclopropyl)methanol has several scientific research applications:
Mechanism of Action
The mechanism of action of (1-(2-((2-Chloro-5-(trifluoromethyl)pyrimidin-4-yl)amino)phenyl)cyclopropyl)methanol involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
2-Chloro-5-(trifluoromethyl)pyridine: Shares the trifluoromethyl and chloro substituents but lacks the aminophenyl and cyclopropyl groups.
4-(Trifluoromethyl)benzylamine: Contains the trifluoromethyl group but differs in the overall structure and functional groups.
Uniqueness
(1-(2-((2-Chloro-5-(trifluoromethyl)pyrimidin-4-yl)amino)phenyl)cyclopropyl)methanol is unique due to its combination of a cyclopropyl group, a methanol moiety, and a pyrimidinyl ring with specific substituents. This unique structure imparts distinct chemical and biological properties, making it valuable for research and potential therapeutic applications .
Properties
Molecular Formula |
C15H13ClF3N3O |
|---|---|
Molecular Weight |
343.73 g/mol |
IUPAC Name |
[1-[2-[[2-chloro-5-(trifluoromethyl)pyrimidin-4-yl]amino]phenyl]cyclopropyl]methanol |
InChI |
InChI=1S/C15H13ClF3N3O/c16-13-20-7-10(15(17,18)19)12(22-13)21-11-4-2-1-3-9(11)14(8-23)5-6-14/h1-4,7,23H,5-6,8H2,(H,20,21,22) |
InChI Key |
FIQVTXIGJZPNGK-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1(CO)C2=CC=CC=C2NC3=NC(=NC=C3C(F)(F)F)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[2-(Aminomethyl)-7-oxabicyclo[2.2.1]heptan-2-yl]propan-2-ol](/img/structure/B13153102.png)
![3-amino-N-[(2Z)-1-methylpyrrolidin-2-ylidene]benzene-1-sulfonamide](/img/structure/B13153114.png)



![diazanium;[(2R)-2-[[(Z)-octadec-9-enoyl]amino]-3-[4-(pyridin-2-ylmethoxy)phenyl]propyl] phosphate](/img/structure/B13153134.png)



phosphanium iodide](/img/structure/B13153147.png)

![5-Isocyano-2-methyl-[3,4'-bipyridin]-6(1H)-one](/img/structure/B13153157.png)
![(3R,3aS,7aR)-tert-butyl3-hydroxyhexahydropyrano[3,2-b]pyrrole-1(2H)-carboxylate](/img/structure/B13153164.png)
